(E)-3-(furan-2-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated α,β-unsaturated ketone system. Its structure includes:
- 1-Methyl-1H-pyrazol-3-yl-substituted piperidine: A nitrogen-containing bicyclic system that may confer steric bulk and influence pharmacokinetic properties.
- (E)-prop-2-en-1-one backbone: A planar enone system that facilitates π-π interactions and hydrogen bonding.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-10-8-15(17-18)13-4-2-9-19(12-13)16(20)7-6-14-5-3-11-21-14/h3,5-8,10-11,13H,2,4,9,12H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXOTGHFCDROQT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one, a derivative of pyrazole and furan, has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 258.32 g/mol |
| SMILES | Cc1n[nH]c(=N)c1C(=C/C(=O)O)c2ccco2 |
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluating related pyrazole derivatives demonstrated that certain compounds exhibited IC50 values in the micromolar range against human cancer cell lines such as HCT116 and A549. These findings suggest that this compound may possess similar activity, warranting further investigation into its anticancer potential .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. The presence of the furan ring is known to enhance the antimicrobial efficacy of compounds.
Research Findings:
In a comparative analysis, several derivatives were tested against common bacterial strains. The results indicated that compounds with similar structural motifs displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways: Compounds with pyrazole structures often act as inhibitors of various enzymes involved in cancer metabolism.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms: The furan component may disrupt bacterial cell membranes or interfere with metabolic pathways.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of this compound.
Toxicity Studies:
Preliminary studies suggest a favorable safety profile with low cytotoxicity in normal human cell lines at therapeutic concentrations . Further investigations are necessary to establish a comprehensive toxicity profile.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations :
- Lipophilicity vs. Solubility : Adamantane in increases logP but may reduce aqueous solubility, whereas methoxy groups in balance hydrophobicity.
- Heterocyclic Diversity : Pyrazole (target compound), triazole , and furan moieties modulate electronic and steric profiles, influencing target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
